1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a tert-butyl group at the 1-position, a methyl group at the 6-position, and an aldehyde group at the 4-position.
Preparation Methods
The synthesis of 1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of a preformed pyrazole with a pyridine derivative under acidic conditions . The reaction typically requires the use of glacial acetic acid as a solvent and a catalyst such as iodine. The reaction mixture is heated to reflux, and the product is isolated through crystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents such as bromine or chlorine.
Major products formed from these reactions include the corresponding alcohols, acids, and halogenated derivatives. For example, oxidation of the aldehyde group can yield the corresponding carboxylic acid, while reduction can produce the corresponding alcohol.
Scientific Research Applications
1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an enzyme inhibitor and as a ligand for various receptors. In medicine, it is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities .
In the industry, this compound is used in the development of new materials and as a precursor for the synthesis of other heterocyclic compounds. Its unique structure and reactivity make it a valuable tool in various fields of research.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways . It can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. Additionally, it can interact with receptors on the surface of cells, modulating their activity and influencing cellular signaling pathways.
The aldehyde group in the compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The tert-butyl and methyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde can be compared with other similar compounds in the pyrazolopyridine family . Similar compounds include 1-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine and 1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine. These compounds share a similar core structure but differ in the substituents attached to the pyrazole and pyridine rings.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the aldehyde group at the 4-position and the tert-butyl group at the 1-position can enhance its stability and binding affinity for certain targets.
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
1-tert-butyl-6-methylpyrazolo[3,4-b]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C12H15N3O/c1-8-5-9(7-16)10-6-13-15(11(10)14-8)12(2,3)4/h5-7H,1-4H3 |
InChI Key |
OBURBVLOABUKBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C(C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.